7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidoindole core structure, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidoindole core, followed by the introduction of the piperazine moiety and the methoxy groups. Common reagents used in the synthesis include methoxyphenylpiperazine, dimethoxybenzaldehyde, and various catalysts and solvents. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or ultrasonic treatment .
Scientific Research Applications
7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one include other pyrimidoindole derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
13-Acetyl-2,3,3a,5,6,7,8,13,13a,13b-decahydro-11,12-dimethoxy-2,6-dimethyl-4H-3,8a-methanofuro[2’,3’6,7]azonino[5,4-b]indol-14-one: This compound has a similar core structure but different substituents, leading to distinct biological properties.
3-(3,4-dimethoxyphenyl)-1-propanol: Another related compound with different functional groups, used in various chemical and biological studies.
Properties
IUPAC Name |
7,8-dimethoxy-3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-33-17-6-4-5-16(11-17)28-7-9-29(10-8-28)22(31)14-30-15-26-23-18-12-20(34-2)21(35-3)13-19(18)27-24(23)25(30)32/h4-6,11-13,15,27H,7-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXURQELMESHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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